N1-(4-chlorobenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
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Description
N1-(4-chlorobenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H24ClN3O2 and its molecular weight is 385.89. The purity is usually 95%.
BenchChem offers high-quality N1-(4-chlorobenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-chlorobenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Applications
Research has shown that compounds structurally related to N1-(4-chlorobenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide have potential pharmacological applications. For instance, studies on orexin receptors, which play a critical role in the regulation of sleep and wakefulness, have identified selective antagonists that could serve therapeutic purposes. The blockade of orexin-2 receptor (OX2R) has been demonstrated to promote sleep, indicating potential applications in treating sleep disorders. The study by Dugovic et al. (2009) highlights how selective antagonism of OX2R decreases the latency for persistent sleep and increases nonrapid eye movement and rapid eye movement sleep time, suggesting a possible approach to modulate sleep-wake cycles pharmacologically (Dugovic et al., 2009).
Organic Synthesis and Chemical Properties
The synthetic pathways and the chemical behavior of compounds related to N1-(4-chlorobenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide are of significant interest. Research has explored the synthesis of various heterocyclic compounds, demonstrating the versatility and reactivity of tetrahydroquinoline derivatives. For example, studies on the synthesis of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde by Li-qian (2014) have contributed to the development of efficient synthetic methodologies with potential industrial applications, emphasizing the compound's utility in further organic synthesis endeavors (Song Li-qian, 2014).
Material Science Applications
In the field of material science, the corrosion inhibition properties of quinoline derivatives have been investigated. Studies such as those by Kadhim et al. (2017) have evaluated the efficacy of certain quinoline compounds as corrosion inhibitors, finding that the presence of nitrogen in the inhibitor and its concentration significantly influence the inhibition efficiency. This research opens avenues for the use of tetrahydroquinoline derivatives in protecting metals against corrosion, with potential applications in various industries (Kadhim et al., 2017).
properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2/c1-25-12-2-3-17-13-15(6-9-19(17)25)10-11-23-20(26)21(27)24-14-16-4-7-18(22)8-5-16/h4-9,13H,2-3,10-12,14H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLZFQKEAQPOOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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